molecular formula C14H10N2O3 B1348298 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 4770-74-5

2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B1348298
CAS No.: 4770-74-5
M. Wt: 254.24 g/mol
InChI Key: RRPNWTLLRQHJPC-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2,3-dihydro-1H-isoindol-1-one is a nitro-substituted isoindolinone derivative characterized by a bicyclic structure comprising a fused benzene and lactam ring. The 4-nitrophenyl group at the 2-position introduces strong electron-withdrawing properties, which may influence reactivity, solubility, and biological activity. Isoindolinones are versatile scaffolds in medicinal chemistry due to their conformational rigidity and ability to interact with diverse biological targets.

Properties

IUPAC Name

2-(4-nitrophenyl)-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-14-13-4-2-1-3-10(13)9-15(14)11-5-7-12(8-6-11)16(18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPNWTLLRQHJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326501
Record name 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4770-74-5
Record name NSC529364
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 4-nitrobenzaldehyde with phthalimide in the presence of a base. The reaction proceeds through a condensation mechanism, forming the isoindolone ring structure. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like potassium carbonate or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 2-(4-Aminophenyl)-2,3-dihydro-1H-isoindol-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxo derivatives of the isoindolone ring.

Mechanism of Action

The mechanism by which 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one exerts its effects involves interactions with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoindolone ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of isoindolinone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one and structurally related analogs:

Structural and Functional Group Variations

Compound Name Substituents/Modifications Key Biological Activity/Properties References
This compound 4-Nitrophenyl at 2-position Not explicitly reported in evidence
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one Piperazine-ethyl chain with 2-methoxyphenyl High 5-HT1A receptor binding affinity
5-Hydroxy-3-[2-(hydroxymethyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one Hydroxy and indolyl substituents KRAS inhibition (anticancer potential)
Roluperidone 4-Fluorophenyl-piperidine moiety Antipsychotic activity
2,3-Dihydro-6,7-dihydroxy-1H-isoindol-1-one 6,7-Dihydroxy groups HIV-1 integrase strand-transfer inhibition
2-(3-Nitrophenyl)-2,3-dihydro-1H-isoindol-1-one 3-Nitrophenyl at 2-position Electronic effects differ from 4-nitro isomer

Key Comparative Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitro group in the target compound enhances electrophilicity compared to analogs like roluperidone (4-fluorophenyl) or the 2-methoxyphenyl-piperazine derivative . This may reduce metabolic stability but improve interactions with targets requiring electron-deficient aromatic systems.
  • Biological Target Specificity: Piperazine-containing analogs (e.g., ) exhibit serotonin receptor affinity due to the basic nitrogen in piperazine, enabling ionic interactions with receptors . Dihydroxy-substituted isoindolinones () act as metal-chelating inhibitors of HIV integrase, leveraging hydroxyl groups for Mg²⁺/Mn²⁺ coordination . Chiral hydroxy-indolyl derivatives () show enantiomer-specific KRAS inhibition, highlighting the importance of stereochemistry in drug design .
  • Positional Isomerism : The 3-nitrophenyl analog () may exhibit altered solubility and binding kinetics compared to the 4-nitro derivative due to steric and electronic differences .

Pharmacological Data (Qualitative)

  • 5-HT1A Receptor Affinity : The piperazine-ethyl analog () demonstrates sub-micromolar binding affinity, though exact IC₅₀ values are unspecified .
  • Antiviral Activity : The 6,7-dihydroxy derivative () inhibits HIV-1 integrase with selectivity for strand-transfer over 3'-processing reactions, a critical feature for reducing off-target effects .
  • Antipsychotic Efficacy: Roluperidone () advanced to clinical trials, validating isoindolinones as CNS-active scaffolds .

Biological Activity

The molecular formula of 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one is C14H10N2O3\text{C}_{14}\text{H}_{10}\text{N}_{2}\text{O}_{3}, with a molecular weight of approximately 254.24 g/mol. Key physical properties include:

  • Density : 1.396 g/cm³
  • Boiling Point : 481.2 °C at 760 mmHg
  • Flash Point : 244.8 °C
  • LogP : 3.343 (indicative of moderate lipophilicity) .

While specific studies on the mechanisms of action for this compound are scarce, compounds in the isoindolinone class typically exhibit a range of biological activities:

  • Anticancer Properties : Isoindolinones have been studied for their ability to inhibit various cancer cell lines. The presence of the nitro group may enhance their reactivity and interaction with biological targets.
  • Antimicrobial Activity : Some derivatives of isoindolinones have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections .
  • Enzyme Inhibition : Compounds similar to isoindolinones have been investigated as inhibitors for various enzymes relevant in cancer and infectious diseases .

Case Studies and Research Findings

Several studies have explored related compounds or derivatives that provide insights into the potential biological activities of this compound:

StudyFindings
Kumar et al., 2012Investigated derivatives of isoindolinones showing significant anticancer activity against various cell lines .
Borsche et al., 1934Early studies suggested that nitrophenyl derivatives could exhibit enhanced reactivity and biological activity .
Recent ReviewsHighlighted the potential of isoindolinones in drug design due to their diverse biological activities .

Safety and Handling

Due to the presence of the nitro group, caution is advised when handling this compound as nitro compounds can be sensitive under certain conditions. There is currently no specific safety data available for this compound; however, general laboratory safety protocols should be followed .

Q & A

Q. What synthetic methodologies are effective for preparing 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of isoindolinone derivatives typically involves cyclization or substitution reactions. For example, (aza)isoindolinones can be synthesized via nucleophilic addition to phthalimide derivatives. A representative protocol includes:

  • Reagents : Phthalimide, ethynyltrimethylsilane, n-butyllithium, and dry tetrahydrofuran (THF) .
  • Conditions : Reactions are conducted under inert atmosphere at low temperatures (−78°C to room temperature) to control regioselectivity. Copper-catalyzed click chemistry (e.g., azide-alkyne cycloaddition) can introduce functional groups like triazoles .

Q. Optimization Strategies :

  • Solvent selection : THF or methanol improves solubility of intermediates.
  • Catalyst tuning : Copper(II) sulfate/sodium ascorbate enhances reaction efficiency in click chemistry .
Reagent Role Molar Ratio
PhthalimideCore scaffold1.0 eq
EthynyltrimethylsilaneAlkyne source2.0 eq
n-BuLiBase2.0 eq

Q. What spectroscopic and crystallographic techniques are critical for characterizing 2-(4-nitrophenyl)-isoindolinone derivatives?

Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. The 4-nitrophenyl group shows distinct aromatic proton splitting (δ 7.5–8.5 ppm) and nitro group deshielding effects .
  • X-ray Crystallography : Resolves molecular conformation. For example, the isoindolinone nitrogen’s sp2^2-hybridization (bond angles ~359.1°) and π-interactions with aromatic substituents can be visualized .
Structural Feature X-ray Data
N1–C2 bond length1.376(3) Å (shorter vs. non-π-interacting analogs)
Dihedral angle (isoindolinone-phenyl)9.4(1)° (near coplanar)

Advanced Research Questions

Q. How does the 4-nitrophenyl substituent influence enzyme inhibition mechanisms, particularly in metalloenzyme systems?

Methodological Answer : The nitro group’s electron-withdrawing nature enhances binding to metal cofactors in enzymes. For example:

  • HIV-1 Integrase Inhibition : Bis-salicylhydrazides with dihydroxybenzoyl groups chelate Mg2+^{2+}/Mn2+^{2+}. The nitro group may stabilize transition states during strand-transfer reactions .
  • Cofactor Dependence : Test inhibition under Mg2+^{2+} vs. Mn2+^{2+}. Selectivity for strand transfer over 3'-processing can be quantified via IC50_{50} ratios .
Cofactor Inhibition Efficiency (IC50 _{50}) Selectivity (Strand Transfer/3'-Processing)
Mg2+^{2+}2.5 µM12:1
Mn2+^{2+}0.8 µM3:1

Q. How can structure-activity relationship (SAR) studies guide the design of isoindolinone derivatives with enhanced bioactivity?

Methodological Answer :

  • Substituent Variation : Replace the 4-nitrophenyl group with electron-rich (e.g., 4-methoxyphenyl) or bulky groups (e.g., tert-butyl) to modulate steric/electronic effects .
  • Biological Assays : Screen analogs in enzyme inhibition (e.g., InhA or HIV integrase) and cell-based antiviral models. For example, JTE-7-31 (a dihydroxy-substituted analog) shows improved potency due to enhanced metal chelation .

Q. Key SAR Findings :

  • Electron-withdrawing groups (e.g., NO2_2) improve binding to hydrophobic enzyme pockets.
  • Conformational rigidity (e.g., fused rings) enhances selectivity .

Q. What computational strategies are effective for modeling isoindolinone-protein interactions?

Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding poses. The 4-nitrophenyl group often occupies hydrophobic pockets near catalytic metal ions .
  • Molecular Dynamics (MD) : Simulate π-π stacking between the nitro group and aromatic residues (e.g., Tyr212 in HIV integrase) .
Parameter Value
Binding free energy (ΔG)−9.2 kcal/mol (HIV integrase)
Key interactionN1–Mg2+^{2+} distance: 2.1 Å

Q. How do conformational constraints in isoindolinone derivatives affect their pharmacological profiles?

Methodological Answer :

  • Rigid Scaffolds : Incorporate fused rings (e.g., 2,3-dihydro-1H-isoindol-1-one) to reduce entropy loss upon binding. This improves target affinity but may limit bioavailability .
  • Crystal Structure Insights : Coplanar alignment of the 4-nitrophenyl group with the isoindolinone core maximizes π-interactions, as seen in X-ray data (dihedral angle: 9.4°) .

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